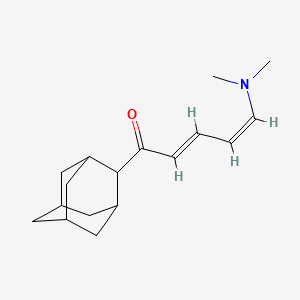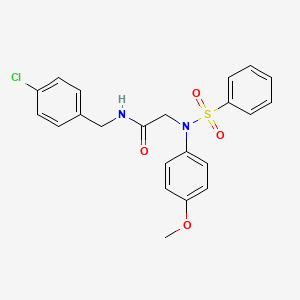![molecular formula C17H22OS B5218395 2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)
2-[4-(isopropylthio)butoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(isopropylthio)butoxy]naphthalene, also known as IPBNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
2-[4-(isopropylthio)butoxy]naphthalene has been shown to modulate the activity of GPCRs by binding to a specific site on the receptor known as the allosteric site. This binding results in a conformational change in the receptor that alters its signaling activity. This mechanism of action has been demonstrated in various GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
2-[4-(isopropylthio)butoxy]naphthalene has been shown to have a range of biochemical and physiological effects. In studies of the adenosine A2A receptor, 2-[4-(isopropylthio)butoxy]naphthalene has been shown to enhance the activity of the receptor and increase the production of cyclic AMP (cAMP). In studies of the dopamine D2 receptor, 2-[4-(isopropylthio)butoxy]naphthalene has been shown to modulate the activity of the receptor and affect the release of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(isopropylthio)butoxy]naphthalene in lab experiments is its ability to selectively modulate the activity of GPCRs without affecting other signaling pathways. This specificity makes 2-[4-(isopropylthio)butoxy]naphthalene a useful tool for investigating the role of GPCRs in various physiological processes. However, one limitation of using 2-[4-(isopropylthio)butoxy]naphthalene is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2-[4-(isopropylthio)butoxy]naphthalene. One area of interest is the development of new allosteric modulators that can selectively target specific GPCRs. Another potential direction is the investigation of the role of 2-[4-(isopropylthio)butoxy]naphthalene in diseases that involve dysregulation of GPCR signaling, such as Parkinson's disease and schizophrenia. Additionally, the use of 2-[4-(isopropylthio)butoxy]naphthalene in combination with other compounds may provide new insights into the complex signaling pathways involved in various physiological processes.
Métodos De Síntesis
The synthesis of 2-[4-(isopropylthio)butoxy]naphthalene involves the reaction of 2-naphthol with 4-isopropylthiobutyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[4-(isopropylthio)butoxy]naphthalene as a white solid with a melting point of approximately 97-98°C.
Aplicaciones Científicas De Investigación
2-[4-(isopropylthio)butoxy]naphthalene has been used in various scientific studies due to its potential applications in research. One of the most notable applications of 2-[4-(isopropylthio)butoxy]naphthalene is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes and are important therapeutic targets for many diseases.
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylbutoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS/c1-14(2)19-12-6-5-11-18-17-10-9-15-7-3-4-8-16(15)13-17/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUVODRANSTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Isopropylthio)butoxy]naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5218335.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5218348.png)
![4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline](/img/structure/B5218371.png)
![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)

![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)